
2,3-dihydro-1H-pyrrolizine-7-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to "2,3-dihydro-1H-pyrrolizine-7-carboxylic acid" involves various strategies. For example, a general synthesis method for pyrrole-2-carboxylic acid derivatives has been developed through the reaction of 2H-azirines with enamines, leading to the formation of dihydropyrroles, which upon acid treatment yield the desired compounds in moderate to high yields (Law et al., 1984). Additionally, the synthesis and evaluation of certain derivatives have shown significant antileukemic activity, highlighting the biological relevance of these compounds (Ladurée et al., 1989).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various techniques, including X-ray crystallography. For instance, the structure of ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, a related compound, has been determined, providing insights into the structural aspects of these molecules (Law et al., 1984).
Applications De Recherche Scientifique
Organocatalytic Synthesis : The compound is utilized in the organocatalytic, diastereo- and enantioselective synthesis of 2,3-dihydro-1H-pyrrolizines, which are key for synthesizing biologically active natural products (Kallweit & Schneider, 2019).
Antileukemic Activity : Certain derivatives like 5-substituted 2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine diesters exhibit significant antileukemic activity, suggesting their potential for clinical trials (Anderson & Corey, 1977).
Synthesis of Pyrrole-2-carboxylic Acid Derivatives : The compound is used in a general synthesis method for 1H-pyrrole-2-carboxylic acid derivatives, which are important in various chemical applications (Law et al., 1984).
Anti-inflammatory Properties : Synthesized 1H-pyrrolizine-5-carboxamides have shown promising anti-inflammatory properties and a lower ulcerogenic liability compared to some standard drugs (Barsoum, 2011).
Antimicrobial Activity : Novel 1H-pyrrolizine-5-carboxamides demonstrate moderate antimicrobial activity against Gram-positive bacteria and weak activity against Coagulase negative Staphylococcus (Barsoum & Nawar, 2003).
One-Pot Synthesis Applications : The compound is used in a one-pot synthesis process yielding moderate yields of 6-alkyl-2,3-dihydro-1H-pyrrolizines from substituted 3-alkoxyacroleins and proline methyl ester (Walizei & Breitmaier, 1990).
Chemical Properties Exploration : Research on 1-Oxo-1H-pyrrolizines, which are closely related to 2,3-dihydro-1H-pyrrolizine-7-carboxylic acid, shows high activity for the addition of nucleophiles and cyclopentadiene to the C-2/C-3 double bond (Neidlein & Jeromin, 1982).
Anti-inflammatory Alkaloids : Punicagranine, a novel pyrrolizine alkaloid from Punica granatum peels, shows anti-inflammatory activity and inhibition of nitric oxide production (Sun et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
6,7-dihydro-5H-pyrrolizine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h3,5H,1-2,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYLHKZGLFLYPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554789 | |
| Record name | 2,3-Dihydro-1H-pyrrolizine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-pyrrolizine-7-carboxylic acid | |
CAS RN |
116515-48-1 | |
| Record name | 2,3-Dihydro-1H-pyrrolizine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



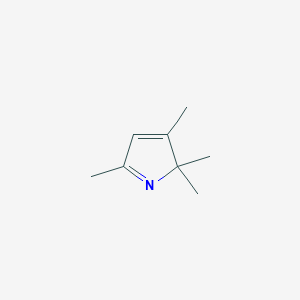
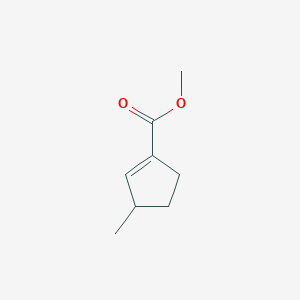
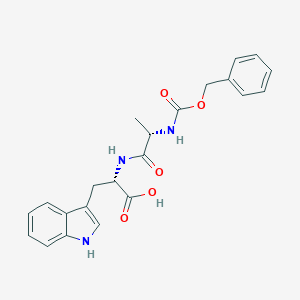
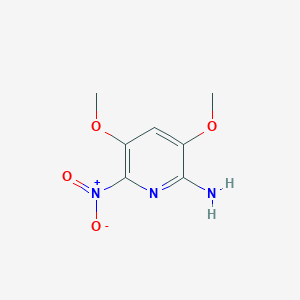
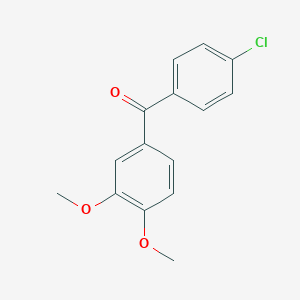
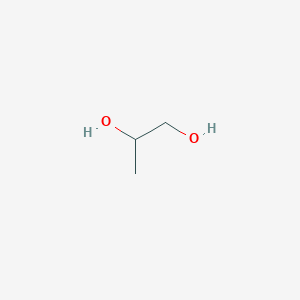
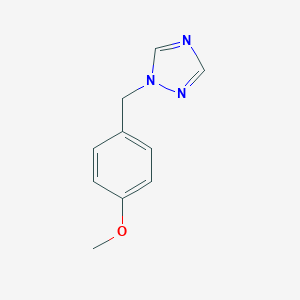
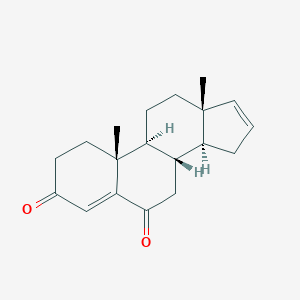
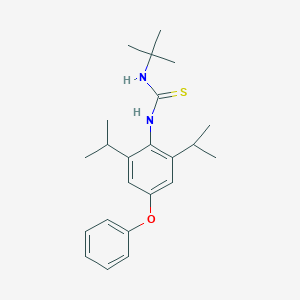
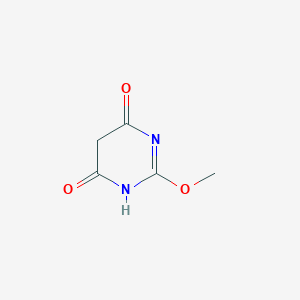
![4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B39200.png)

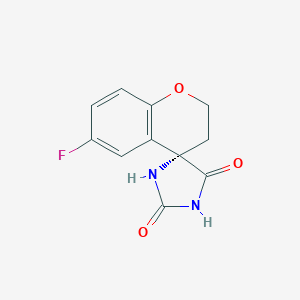
![3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid](/img/structure/B39212.png)